![molecular formula C8H7N3O4 B1520287 methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate CAS No. 1240529-59-2](/img/structure/B1520287.png)
methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Vue d'ensemble
Description
“Methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1240529-59-2 . It has a molecular weight of 209.16 . The IUPAC name for this compound is "methyl 3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylate" .
Molecular Structure Analysis
The Inchi Code for this compound is "1S/C8H7N3O4/c1-3-4-5(11-15-3)7(12)10-9-6(4)8(13)14-2/h1-2H3,(H,10,12)" . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) or similar documents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
A general route for the synthesis of novel pyridazin-3-one derivatives through the reaction of active methylene compounds has been established. This synthesis leads to excellent yield and provides a foundation for further chemical transformations into various azolo[1,5-a]pyrimidine derivatives, showcasing the compound's utility in creating a new class of heterocyclic compounds with potential pharmaceutical relevance (Ibrahim & Behbehani, 2014).
Biological Activity Exploration
Pyridazine derivatives, including those similar in structure to the specified chemical, have demonstrated significant biological properties, such as anti-tumor and anti-inflammatory activities. Studies involving the synthesis, crystal structure characterization, and theoretical calculations provide insights into their pharmacological potential, highlighting the importance of structural analysis in understanding and optimizing biological activity (Sallam et al., 2021).
Heterocyclic Compound Synthesis
The development of novel heterocyclic systems, such as oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, through reactions involving aryl carboxylic acids and hydrazine hydrate, underscores the versatility of pyridazine-based compounds in synthesizing complex molecular architectures. These reactions pave the way for the creation of new classes of compounds with potential applications in various fields of chemistry and pharmacology (Akbarzadeh et al., 2016).
Nucleophilic Displacement Reactions
Research into the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles has revealed that specific chlorine atoms can be displaced under certain conditions, leading to the synthesis of novel pyridazinyl and triazolopyridazinyl derivatives. These studies provide valuable insights into the chemical behavior of pyridazine derivatives and open up new avenues for the synthesis of potentially biologically active compounds (Adembri et al., 1976).
Methylation Studies
Investigations into the selective methylation of heterocyclic compounds containing NH, SH, and/or OH groups, including pyridazine derivatives, have highlighted the efficiency of using dimethylformamide dimethyl acetal for obtaining S-, N-, and/or O-methyl derivatives. This research contributes to the understanding of chemical modifications that can enhance the properties of pyridazine-based compounds for various applications (Stanovnik et al., 1981).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-methyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-3-4-5(11-15-3)7(12)10-9-6(4)8(13)14-2/h1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRARXYHVYVNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




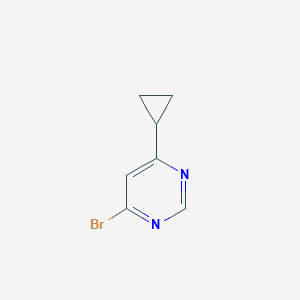


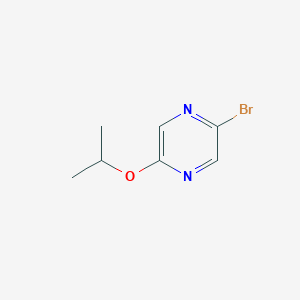

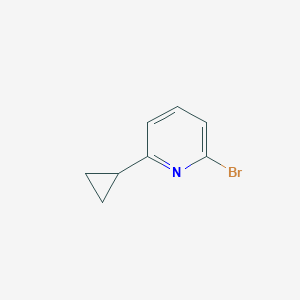
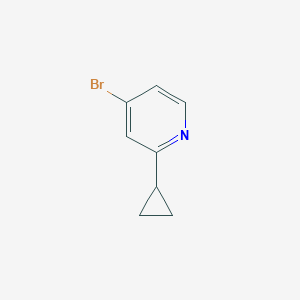



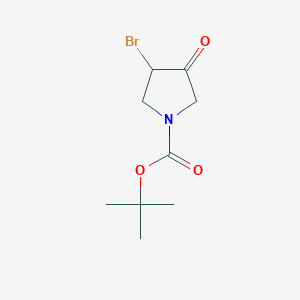

![3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1520227.png)